molecular formula C20H22N2O2 B457280 4-{[3-(4-Tert-butylphenyl)acryloyl]amino}

4-{[3-(4-Tert-butylphenyl)acryloyl]amino}

Cat. No.: B457280
M. Wt: 322.4g/mol
InChI Key: IEOUKEFPHVLPLB-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(4-Tert-butylphenyl)acryloyl]amino}: is an organic compound with the molecular formula C20H22N2O2 and a molecular weight of 322.4 g/mol . This compound is characterized by the presence of a benzamide group and a tert-butylphenyl acrylamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(4-Tert-butylphenyl)acryloyl]amino} typically involves the reaction of 4-tert-butylphenylacrylic acid with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-{[3-(4-Tert-butylphenyl)acryloyl]amino} may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acrylamide group to an amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the amide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Chemistry: 4-{[3-(4-Tert-butylphenyl)acryloyl]amino} is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Industry: In the industrial sector, 4-{[3-(4-Tert-butylphenyl)acryloyl]amino} can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[3-(4-Tert-butylphenyl)acryloyl]amino} involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

  • 4-{[3-(4-Methylphenyl)acryloyl]amino}benzamide
  • 4-{[3-(4-Ethylphenyl)acryloyl]amino}benzamide
  • 4-{[3-(4-Isopropylphenyl)acryloyl]amino}benzamide

Comparison: Compared to its similar compounds, 4-{[3-(4-Tert-butylphenyl)acryloyl]amino} is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding affinity. This uniqueness makes it a valuable compound for specific applications where steric effects play a crucial role.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4g/mol

IUPAC Name

4-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]benzamide

InChI

InChI=1S/C20H22N2O2/c1-20(2,3)16-9-4-14(5-10-16)6-13-18(23)22-17-11-7-15(8-12-17)19(21)24/h4-13H,1-3H3,(H2,21,24)(H,22,23)/b13-6+

InChI Key

IEOUKEFPHVLPLB-AWNIVKPZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N

SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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